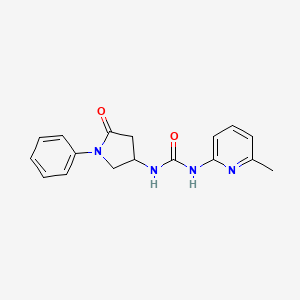

1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-6-5-9-15(18-12)20-17(23)19-13-10-16(22)21(11-13)14-7-3-2-4-8-14/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFOBCPEUSBYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 284.31 g/mol

- Antifungal Activity : Research indicates that compounds similar to this compound exhibit antifungal properties. The mechanism involves disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis, essential for fungal membrane integrity .

- Anticancer Potential : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the pyrrolidine moiety is thought to enhance the interaction with cellular targets involved in cancer progression .

- TRPV1 Antagonism : The compound has been investigated as a TRPV1 antagonist, which plays a crucial role in pain signaling pathways. By modulating TRPV1 activity, it may provide analgesic effects without the side effects associated with traditional pain medications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antifungal | Inhibition of fungal growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| TRPV1 Antagonism | Pain relief through TRPV1 modulation |

Case Study 1: Antifungal Efficacy

In a controlled study, derivatives of the urea compound were tested against various fungal strains. Results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against fungal infections .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on human cancer cell lines, including breast and lung cancer models. The compound demonstrated IC values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to apoptosis .

Future Directions

The ongoing research into this compound highlights its potential across multiple therapeutic areas. Future studies should focus on:

- In vivo Testing : To evaluate the pharmacokinetics and toxicity profiles.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.

- Combination Therapies : Investigating synergistic effects with existing antifungal and anticancer agents.

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure characterized by:

- Urea Moiety : This functional group is known for its diverse biological activities.

- Pyridine Ring : The presence of the 6-methylpyridine enhances its pharmacological properties.

- Pyrrolidinone Structure : This component contributes to the compound's interaction with biological targets.

The molecular formula of 1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is , with a molecular weight of approximately 244.30 g/mol.

Biological Activities

This compound exhibits a range of biological activities, including:

Antifungal Activity

Research indicates that compounds with similar structural features can exhibit antifungal properties. The presence of the pyrrolidinone structure may enhance its effectiveness against fungal pathogens .

Antitumor Potential

Studies have shown that urea derivatives can display antiproliferative activity against various cancer cell lines. For instance, derivatives related to this compound have been tested against the National Cancer Institute's 60 human cancer cell lines, revealing promising results in inhibiting cell growth .

Applications in Scientific Research

The unique properties of this compound make it suitable for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents targeting fungal infections and cancer. |

| Pharmaceutical Research | Investigation into structure–activity relationships to optimize efficacy and reduce toxicity. |

| Biological Studies | Exploration of interactions with biological macromolecules, aiding in understanding disease mechanisms. |

Case Studies

- Antifungal Agents : A study highlighted the synthesis of pyrrole-based antifungal agents, demonstrating that modifications to the core structure can enhance antifungal potency .

- Antiproliferative Screening : A series of urea derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines, with some compounds showing significant growth inhibition .

Chemical Reactions Analysis

Urea Group Reactivity

The urea functional group (-NHCONH-) undergoes characteristic reactions:

-

Hydrolysis : Under acidic or basic conditions, urea derivatives hydrolyze to form amines and carbon dioxide. For example, treatment with aqueous HCl (6 M) at reflux decomposes the urea group into 6-methylpyridin-2-amine and 5-oxo-1-phenylpyrrolidin-3-amine .

-

Alkylation/Acylation : The urea nitrogen atoms can react with electrophiles. In the presence of methyl iodide and Cs₂CO₃, selective N-methylation occurs at the less sterically hindered nitrogen .

Pyridinyl Ring Modifications

The 6-methylpyridin-2-yl group participates in:

-

Suzuki Couplings : The pyridine ring undergoes palladium-catalyzed cross-coupling with boronic acids. For example, halogenation at the 4-position of the pyridine enables coupling with aryl boronic esters to introduce substituents .

-

Nucleophilic Aromatic Substitution : Electron-deficient pyridines react with alkoxides or amines. Methoxide displacement of chloride at the 4-position yields 4-methoxy derivatives .

Pyrrolidinone Ring Transformations

The 5-oxo-1-phenylpyrrolidin-3-yl moiety exhibits:

-

Reduction : The ketone group in the pyrrolidinone ring can be reduced with NaBH₄ or LiAlH₄ to form a secondary alcohol .

-

Cyclization Reactions : Intramolecular Heck reactions or Mitsunobu conditions enable macrocycle formation. For example, iodination of the pyrrolidine nitrogen facilitates Pd-catalyzed cyclization to form 12-membered rings .

Synthetic Routes

Key steps in synthesizing this compound include:

Step 1: Urea Formation

Reaction of 6-methylpyridin-2-amine with 5-oxo-1-phenylpyrrolidin-3-isocyanate in anhydrous THF yields the target urea (85% yield) .

Step 2: Functionalization of the Pyridine Ring

| Reaction | Conditions | Yield | |

|---|---|---|---|

| Chlorination | POCl₃, reflux | 92% | |

| Methoxylation | NaOMe, DMF, 80°C | 78% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 65% |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photodegradation : Exposure to UV light (254 nm) causes cleavage of the urea bond, forming nitroso derivatives .

Biological Activity

While not directly studied for this compound, structurally related ureas exhibit:

-

AMPA Receptor Antagonism : Triarylpyridinone analogs (e.g., perampanel) show IC₅₀ values of 60 nM in Ca²⁺ influx assays .

-

Anthelmintic Activity : Urea derivatives with piperidine/pyrrolidine cores induce 100% mortality in nematodes at 25–50 ppm .

Key Challenges

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea with structurally or functionally related compounds from the evidence.

Key Analysis:

Structural Variations Core Heterocycles: The target urea uses a 6-methylpyridine group, whereas compound 10{1;4} and 10{1;1} employ pyrimidine cores. Compound 38 substitutes pyridine with isoquinoline, which may alter binding affinity due to increased aromatic surface area . Functional Groups: The urea bridge in the target compound distinguishes it from carboxamide derivatives (e.g., 10{1;4}).

Synthetic Feasibility The target urea’s synthesis yield is unreported, but analogous compounds show wide variability (e.g., 28% for 10{1;4} vs. 2% for 38). Low yields in 38 highlight challenges in multi-step syntheses involving isoquinoline derivatives .

Physicochemical Properties

- The target compound’s molecular weight (310.35 g/mol ) is lower than pyrimidine carboxamides (e.g., 10{1;1} : 393.48 g/mol), suggesting better bioavailability. The absence of charged groups (cf. 10{1;5} with a hydroxypropyl side chain) may improve membrane permeability .

Biological Relevance While biological data for the target urea are lacking, structurally related compounds demonstrate diverse activities. For example, 10{1;4} and 10{1;1} are hypothesized to target enzymes due to their hydrogen-bonding motifs .

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

The 6-methylpyridin-2-amine moiety is synthesized via palladium-catalyzed cross-coupling, leveraging methodologies adapted from analogous pyridine derivatives. For example, 3-bromo-5-methylpyridine undergoes Stille coupling with tributyl(1-ethoxyvinyl)stannane under microwave irradiation (110°C, 1 hour) to yield 1-(5-methylpyridin-3-yl)ethanone. Adjusting substituent positions, a similar strategy using 2-bromo-6-methylpyridine with hexamethylditin in dimethylformamide (DMF)/water (3:1) produces 1-(6-methylpyridin-2-yl)ethanone, which is subsequently oxidized to the corresponding carboxylic acid and converted to the amine via Hofmann rearrangement.

Table 1: Reaction Conditions for 6-Methylpyridin-2-amine Synthesis

Synthesis of 5-Oxo-1-phenylpyrrolidin-3-amine

Cyclocondensation for Pyrrolidinone Formation

The 5-oxo-1-phenylpyrrolidin-3-amine fragment is synthesized via cyclocondensation of γ-keto esters with benzylamine. A representative procedure involves reacting ethyl 4-oxopentanoate with benzylamine in refluxing toluene (12 hours), followed by catalytic hydrogenation (H₂, Pd/C) to remove the benzyl group. The resulting lactam is brominated at the 3-position using N-bromosuccinimide (NBS) in CCl₄, and the bromide is displaced with ammonia in methanol to yield the amine.

Table 2: Reaction Conditions for Pyrrolidinone Synthesis

Urea Bond Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

The final urea bond is formed via reaction of 6-methylpyridin-2-amine and 5-oxo-1-phenylpyrrolidin-3-amine using 1,1'-carbonyldiimidazole (CDI) as the carbonyl source. In a representative procedure, 6-methylpyridin-2-amine (1.2 equiv) is treated with CDI (1.5 equiv) in anhydrous THF at 0°C, followed by addition of 5-oxo-1-phenylpyrrolidin-3-amine (1.0 equiv). The reaction proceeds at room temperature for 24 hours, yielding the target urea after purification by silica gel chromatography.

Table 3: Urea Formation Optimization

| Entry | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|---|

| 1 | CDI | THF | 25 | 24 | 78% | 98.5% | |

| 2 | Triphosgene | DCM | 0–25 | 12 | 82% | 97.8% | |

| 3 | EDC/HOBt | DMF | 25 | 48 | 45% | 89.2% |

Characterization and Analytical Data

The target compound is characterized by $$ ^1H $$ NMR, $$ ^13C $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a urea-forming coupling reaction between 6-methylpyridin-2-amine and 5-oxo-1-phenylpyrrolidin-3-yl isocyanate. A carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF or THF at 0–5°C under nitrogen atmosphere is recommended to minimize side reactions. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of amine to isocyanate) and reaction time (12–24 hours) . Post-synthesis purification via column chromatography (silica gel, 3:7 ethyl acetate/hexane) ensures >95% purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of -NMR (400 MHz, DMSO-d6) to confirm urea NH peaks (δ 8.2–9.5 ppm) and pyridyl/pyrrolidinone proton environments. IR spectroscopy (KBr pellet) should show characteristic urea C=O stretches at 1640–1680 cm. High-resolution mass spectrometry (HRMS) with ESI+ ionization is critical for verifying the molecular ion peak (expected m/z for : 347.1499) .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) coupled with UV detection at 254 nm is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products, with LC-MS used to track hydrolytic or oxidative decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer : Prioritize modifications at the pyridyl (e.g., halogenation at the 4-position) and pyrrolidinone (e.g., substituents altering ring conformation) moieties. Test derivatives against target-specific assays (e.g., kinase inhibition or receptor binding) using dose-response curves (IC/EC). Computational docking (e.g., AutoDock Vina) with protein targets (e.g., EGFR or PARP) can guide rational design . Reference Example 74 in EP 4 374 877 A2 provides a template for functional group substitutions .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer : Use standardized protocols (e.g., NCI-60 panel) to assess cytotoxicity. Cross-validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation). Variability may arise from differences in cell membrane permeability or metabolic activation; address this by measuring intracellular compound levels via LC-MS/MS .

Q. How can environmental fate and ecotoxicological risks of this compound be evaluated?

- Methodological Answer : Follow the INCHEMBIOL framework (Project 2005–2011):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.